N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as urease, which plays a critical role in the survival of certain bacteria . By inhibiting urease, the compound disrupts the bacterial metabolism, leading to cell death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antiviral activity.
5-(2-Benzothiazolyl)-1,3,4-thiadiazole: Exhibits significant anticancer properties.
2-(4-Methylphenyl)-1,3,4-thiadiazole: Used in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which imparts a distinct set of biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(1,3,4-thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-2-10(15)13-8-5-3-4-6-9(8)17-11-14-12-7-16-11/h2-7H,1H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWUYWOKVVQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1SC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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